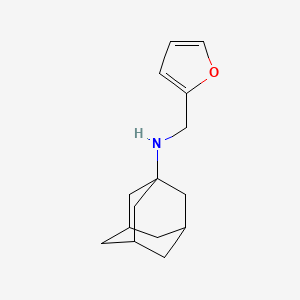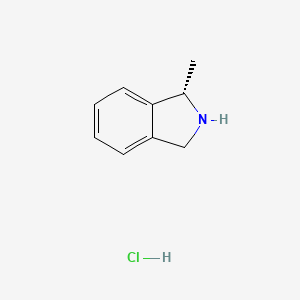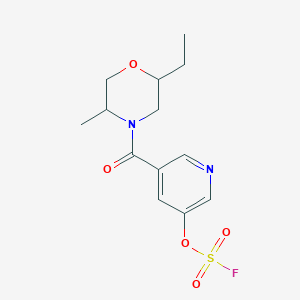![molecular formula C16H28N4O B2796056 N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide CAS No. 1389975-23-8](/img/structure/B2796056.png)
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide, commonly known as “MXE”, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has since gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. However,
Mechanism of Action
MXE blocks the action of glutamate at the NMDA receptor, which leads to a decrease in excitatory neurotransmission in the brain. This can lead to altered perception, dissociation, and hallucinations. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure. It can also cause respiratory depression and impair motor function. MXE has been shown to have a long half-life, with effects lasting up to 12 hours.
Advantages and Limitations for Lab Experiments
MXE has been used in scientific research to study the effects of NMDA receptor antagonists on the brain and nervous system. It has also been used to study the effects of dissociative substances on behavior and cognition. However, MXE has limitations in that it is a relatively new substance with limited research on its long-term effects and potential toxicity.
Future Directions
Further research is needed to fully understand the effects of MXE on the brain and nervous system. Studies could investigate the potential therapeutic uses of MXE, such as in the treatment of depression or anxiety. Research could also focus on developing safer and more effective NMDA receptor antagonists for use in clinical settings. Finally, research could investigate the long-term effects of MXE and its potential for addiction and abuse.
Synthesis Methods
MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine to form N-ethylcyclohexyl ketone. This is then reacted with hydroxylamine hydrochloride to form N-ethylcyclohexyl oxime, which is then reacted with dimethylamine to form N-ethyl-3-(dimethylamino)cyclohexylamine. Finally, this compound is reacted with ethyl chloroacetate to form MXE.
Scientific Research Applications
MXE has been used in scientific research to study its effects on the brain and nervous system. Studies have shown that MXE acts as a non-competitive NMDA receptor antagonist, meaning it blocks the action of glutamate in the brain. This can lead to dissociative and hallucinogenic effects, similar to other dissociative substances such as ketamine and PCP.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)14-7-6-10-20(11-14)12-15(21)18-16(13-17)8-4-3-5-9-16/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLTSJVXLSZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

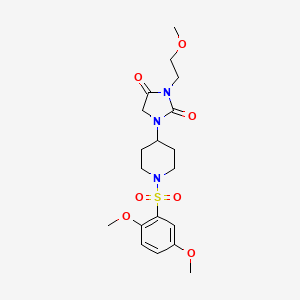

![Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2795980.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795983.png)
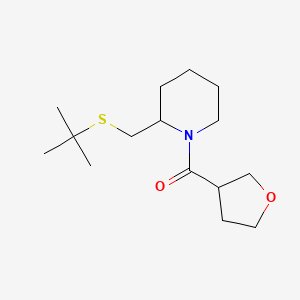
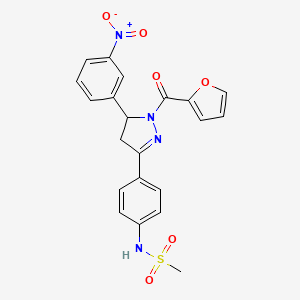
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)
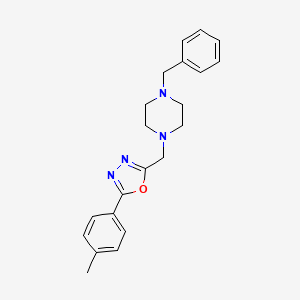
![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)

